molecular formula C24H20ClN7O2 B6582558 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide CAS No. 1006003-23-1

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide

Cat. No.: B6582558
CAS No.: 1006003-23-1
M. Wt: 473.9 g/mol
InChI Key: UHBKMHWIUQFBQQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have significant biological and pharmacological activities . They have been reported to have potential as antiviral, antimicrobial, antitumor agents, and more .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . The synthesis process often involves the formation of pyrazol-3-one substrates, followed by various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including pyrazolo and pyrimidine rings . Further analysis would require more specific information or advanced computational tools.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants used . More detailed information would be needed for a comprehensive analysis of its chemical reactions.

Biochemical Analysis

Biochemical Properties

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can lead to the modulation of signaling pathways involved in cell growth, differentiation, and apoptosis . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby influencing cellular responses to DNA damage .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting cell proliferation . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and epigenetic regulators .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream targets . Additionally, this compound can inhibit the activity of enzymes involved in DNA repair, leading to the accumulation of DNA damage and subsequent cell death . The compound also modulates gene expression by interacting with transcription factors and epigenetic regulators, thereby influencing cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolites can further influence cellular processes by interacting with specific biomolecules and modulating metabolic flux . Additionally, this compound may affect metabolite levels by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cell signaling and gene expression . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These interactions play a crucial role in determining the compound’s biological activity and therapeutic potential.

Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O2/c1-3-34-19-9-7-16(8-10-19)24(33)29-21-11-15(2)30-32(21)23-20-13-28-31(22(20)26-14-27-23)18-6-4-5-17(25)12-18/h4-14H,3H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBKMHWIUQFBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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